5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
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Overview
Description
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that features an imidazoquinazoline core structure.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain .
Mode of Action
These inhibitors typically work by binding to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The inhibition of COX-2 affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby reducing inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain. This makes COX-2 inhibitors potentially useful in the treatment of conditions characterized by inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate, which then reacts with 2-aminobenzimidazole to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KSCN in acetone.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazoquinazoline derivatives.
Scientific Research Applications
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-c]quinazoline derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: Similar in structure but with different functional groups, affecting their reactivity and applications.
Uniqueness
5-[(4-Bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is unique due to the presence of the 4-bromobenzylsulfanyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3OS/c18-12-7-5-11(6-8-12)10-23-17-19-14-4-2-1-3-13(14)16-20-15(22)9-21(16)17/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIEEZKYSYNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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